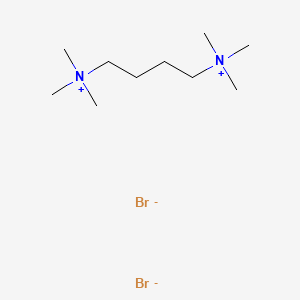
(1-Isocyanatoethyl)cyclopropane
Descripción general
Descripción
(1-Isocyanatoethyl)cyclopropane is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . It is a cyclopropane derivative.
Synthesis Analysis
The synthesis of cyclopropane derivatives, including(1-Isocyanatoethyl)cyclopropane, has been a topic of interest in recent years . The general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents is one method that enables the introduction of strained rings on a large panel of primary and secondary alkyl iodides . Molecular Structure Analysis
Cyclopropane, the base structure of(1-Isocyanatoethyl)cyclopropane, is planar and has the shape of an equilateral triangle . This means that cyclopropane has only one conformation and hence there is no conformational analysis . Chemical Reactions Analysis
Cyclopropanes have unique reactivity due to their strained ring structure . They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .Physical And Chemical Properties Analysis
Cyclopropane fatty acids (CFAs), a group of lipids with unique physical and chemical properties between those of saturated and monounsaturated fatty acids, have distinctive physicochemical characteristics such as oxidative stability and self-polymerization at high temperatures . These properties result from the presence of a cyclopropane ring within their structure .Aplicaciones Científicas De Investigación
Synthesis of Cyclopropane-Containing Natural Products
Cyclopropane-containing natural products have been synthesized using novel synthetic methodologies and innovative synthetic strategies . The construction of highly functionalized cyclopropanes is a key aspect of these syntheses . The development of new synthetic methodologies for cyclopropanes is an active area of research .
Organocatalysis
Organocatalysis has been used as an enabling tool for enantioselective ring-opening reactions of cyclopropanes . The rich reactivity profile of cyclopropanes has been extensively explored to trigger new organic transformations . This has opened the possibility of developing enantioselective variants of many reactions .
Synthesis of Chiral Compounds
The use of aminocatalysis and Brønsted acid catalysis has been particularly effective in triggering new unprecedented transformations involving cyclopropanes . These methodologies have added to the current toolbox of general methodologies available to organic chemists for the enantioselective synthesis of chiral compounds .
Development of New Organic Transformations
The chemistry of cyclopropanes has received special attention in the last decade, with multiple new approaches that capitalize on the use of organocatalysis for the activation of the cyclopropane scaffold . This has led to the development of new organic transformations .
Synthesis of Highly Functionalized Cyclopropanes
Recent advances in the synthesis of cyclopropane-containing natural products have highlighted the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
Regio-, Diastereo-, and Enantio-Selective Reactions
The synthesis of cyclopropanes has seen recent advances, particularly in regio-, diastereo-, and enantio-selective reactions . This has been made possible by the development of new types of catalytic systems .
Mecanismo De Acción
Target of Action
It is known that cyclopropane derivatives often interact with various biological targets, including enzymes and receptors . The specific target would depend on the molecular structure of the compound and the biological system in which it is introduced.
Mode of Action
For instance, they can bind to their targets, altering their conformation and function . The isocyanate group in (1-Isocyanatoethyl)cyclopropane could potentially react with nucleophilic groups in biological targets, leading to changes in their activity.
Biochemical Pathways
For example, cyclopropane fatty acids, which are derived from unsaturated fatty acid phospholipids, are involved in bacterial membrane phospholipid metabolism . The exact pathways affected by (1-Isocyanatoethyl)cyclopropane would depend on its specific targets and the biological context.
Pharmacokinetics
For instance, isocyanates are known to be reactive and could potentially undergo various metabolic transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Isocyanatoethyl)cyclopropane. For instance, the pH and temperature of the environment could affect the reactivity of the isocyanate group in the compound . Additionally, the presence of other molecules could influence the compound’s interactions with its targets.
Safety and Hazards
Propiedades
IUPAC Name |
1-isocyanatoethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUKTYMNNZTPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isocyanatoethyl)cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



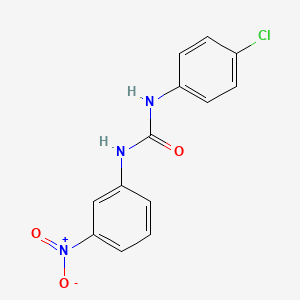

![4-[(Dimethylamino)methyl]phenylacetonitrile](/img/structure/B3366154.png)
![10-Hydroxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6(11),7,9,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B3366155.png)
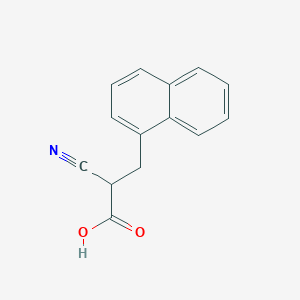
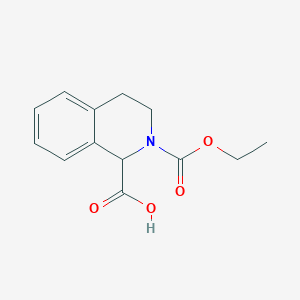

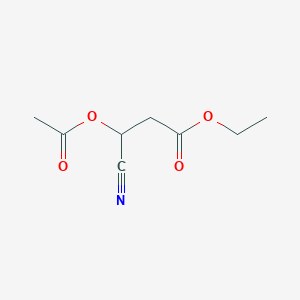
![2,2'-(Ethylenebisoxy)-[1,1'-[oxybis(ethyleneoxyethyleneoxy)]bisbenzene]](/img/structure/B3366200.png)
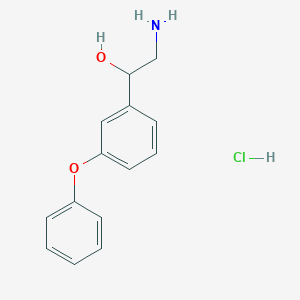

![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)

